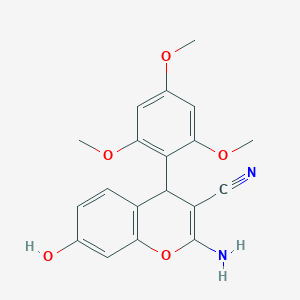
2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The cyanide group can be reduced to an amine or other functional groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the cyanide group would yield an amine.
Scientific Research Applications
2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins involved in key cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-chromen-3-YL cyanide: Lacks the hydroxy and trimethoxyphenyl groups.
7-Hydroxy-4H-chromen-3-YL cyanide: Lacks the amino and trimethoxyphenyl groups.
4-(2,4,6-Trimethoxyphenyl)-4H-chromen-3-YL cyanide: Lacks the amino and hydroxy groups.
Uniqueness
The presence of the amino, hydroxy, and trimethoxyphenyl groups in 2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide may confer unique chemical and biological properties compared to similar compounds. These functional groups can participate in various chemical reactions and interactions, potentially leading
Properties
Molecular Formula |
C19H18N2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O5/c1-23-11-7-15(24-2)18(16(8-11)25-3)17-12-5-4-10(22)6-14(12)26-19(21)13(17)9-20/h4-8,17,22H,21H2,1-3H3 |
InChI Key |
NPVBMACTZGCMNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















